4-(2-Fluorophenyl)-2-fluorobenzoic acid

Description

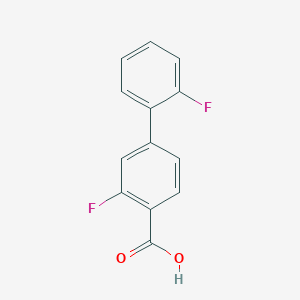

4-(2-Fluorophenyl)-2-fluorobenzoic acid (CAS: 505082-83-7) is a fluorinated aromatic compound characterized by a benzoic acid backbone substituted with fluorine atoms at position 2 of the benzene ring and a 2-fluorophenyl group at position 4 . This dual fluorination pattern enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its structural uniqueness influences reactivity, metabolic stability, and intermolecular interactions, as evidenced by its applications in drug synthesis and coordination chemistry .

Properties

IUPAC Name |

2-fluoro-4-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOWJFDWTATFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673359 | |

| Record name | 2',3-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-83-7 | |

| Record name | 2',3-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-fluorophenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Carboxylic acid derivatives or ketones.

Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

4-(2-Fluorophenyl)-2-fluorobenzoic acid is being investigated as a pharmaceutical intermediate due to its ability to modulate biological pathways through interactions with enzymes and receptors. The fluorine substituents improve binding affinity, which is crucial for drug efficacy. Research indicates that this compound could be pivotal in the development of new therapeutic agents targeting various diseases, including cancer and microbial infections .

Antimicrobial Activity

Studies have shown potential antimicrobial properties of derivatives related to this compound. For instance, derivatives synthesized from 4-fluorobenzoic acid have demonstrated activity against various pathogens, indicating that similar compounds may also exhibit significant antimicrobial effects . The mechanism of action often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Compound Name | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| This compound | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity; lower values signify higher potency.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions. The presence of fluorine enhances the compound's stability and reactivity, making it suitable for further functionalization. Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Several case studies highlight the applications of this compound derivatives in clinical settings:

- Antimicrobial Agents : A series of hydrazide hydrazones derived from 4-fluorobenzoic acid were evaluated for their antimicrobial properties against various pathogens, demonstrating significant inhibitory effects .

- Cancer Therapeutics : Research has shown that compounds with similar structures can act as inhibitors for specific cancer-related enzymes, suggesting that this compound may also play a role in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-fluorobenzoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Fluorobenzoic acid derivatives vary in fluorine substitution patterns, which critically affect their chemical behavior and applications. Key analogs include:

4-(3-Fluorophenyl)-2-fluorobenzoic Acid (CAS: 1179915-95-7)

- Structure : 3-fluorophenyl group at position 4, fluorine at position 2.

4-(4-Fluorophenyl)-2-fluorobenzoic Acid (CAS: 786685-86-7)

- Structure : Para-fluorophenyl group at position 3.

- Properties : Enhanced symmetry may improve crystallinity, relevant for material science applications. The para-substitution minimizes electronic effects on the benzoic acid’s carboxyl group, favoring hydrogen-bonding networks .

3-(2-Fluorophenyl)-4-fluorobenzoic Acid (CAS: 1214340-35-8)

- Structure : Fluorine at position 4 of the benzoic acid ring and 2-fluorophenyl at position 3.

Functional Group Modifications

4-(1-Carboxyethyl)-2-fluorobenzoic Acid

- Structure : Carboxyethyl side chain at position 4.

- Key Findings: A metabolite of flurbiprofen, formed via microbial degradation pathways akin to monochlorobiphenyl degradation . Acts as a persistent "dead-end" metabolite due to resistance to further degradation, likely due to toxic 3-fluorocatechol intermediates . Contrasts with 4-(2-fluorophenyl)-2-fluorobenzoic acid in environmental persistence and metabolic inhibition .

4-(Difluoromethoxy)-2-fluorobenzoic Acid (CAS: 1017779-52-0)

- Structure : Difluoromethoxy group at position 4.

- Properties : Increased lipophilicity (logP) enhances membrane permeability, making it suitable for bioactive molecule design .

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic Acid (CAS: 1121596-45-9)

- Structure : Bulky tert-butoxycarbonyl (Boc)-piperazine group at position 4.

- Applications : The Boc group facilitates peptide coupling reactions, while the fluorine enhances stability against enzymatic cleavage .

Thiosemicarbazide Derivatives from 2-Fluorobenzoic Acid Hydrazide

- Structure : Cyclic 1,2,4-triazole derivatives synthesized via hydrazide intermediates.

Cobalt(II) Complex with 4-Fluorobenzoic Acid

Data Tables

Table 1: Structural and Functional Comparison of Fluorobenzoic Acid Derivatives

Table 2: Environmental and Metabolic Stability

Research Implications

- Pharmaceutical Design : Fluorine positioning influences drug bioavailability and metabolic resistance. For example, the Boc-piperazine derivative’s stability contrasts with the labile carboxyethyl metabolite .

- Environmental Impact : Fluorobenzoates with ortho/meta fluorine substitution (e.g., 4-(1-carboxyethyl)-2-fluorobenzoic acid) pose higher ecological risks due to persistence .

- Material Science : Symmetrical para-substituted analogs (e.g., 4-(4-fluorophenyl)-2-fluorobenzoic acid) may enable predictable crystal packing for optoelectronic materials .

Biological Activity

4-(2-Fluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms enhances the compound's reactivity and binding affinities, making it a significant candidate for various therapeutic applications.

This compound is synthesized primarily through methods such as the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated benzoic acid derivative in the presence of a palladium catalyst. The fluorine substituents not only improve chemical stability but also enhance biological activity by affecting molecular interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that fluorinated compounds often possess enhanced antimicrobial properties. For instance, related compounds demonstrate significant inhibition against various bacterial strains, suggesting that the introduction of fluorine can improve efficacy compared to non-fluorinated analogs .

- Cholinesterase Inhibition : A study focusing on derivatives of benzoic acid revealed that certain compounds exhibited potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds were comparable to established inhibitors like tacrine, indicating potential applications in treating neurodegenerative diseases .

- Cytotoxicity : Preliminary evaluations of cytotoxic effects on human cancer cell lines (e.g., MDA-MB-231 and PC3) showed that while some derivatives displayed low cytotoxicity, others exhibited promising anticancer activity, highlighting the need for further exploration into structure-activity relationships (SAR) .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a comparative study, derivatives containing fluorine atoms demonstrated enhanced antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 16 µM. This activity was significantly higher than their non-fluorinated counterparts, emphasizing the role of fluorine in enhancing biological efficacy .

Case Study: Cholinesterase Inhibition

A detailed investigation into the cholinesterase inhibition properties revealed that specific derivatives of 4-fluorobenzoic acid showed selective inhibition towards AChE over BuChE. This selectivity is crucial for developing treatments for Alzheimer's disease, where AChE inhibitors are commonly utilized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.